molecular formula C3F7I B026637 Heptafluoro-1-iodopropane CAS No. 754-34-7

Heptafluoro-1-iodopropane

Cat. No.: B026637
CAS No.: 754-34-7
M. Wt: 295.93 g/mol
InChI Key: XTGYEAXBNRVNQU-UHFFFAOYSA-N
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Description

Heptafluoro-1-iodopropane (CAS 754-34-7, C₃F₇I) is a perfluoroalkyl iodide with a molecular weight of 295.93 g/mol . It is stabilized with copper to prevent decomposition and is primarily used in organic synthesis, halogen bonding studies, and as a precursor in photochemical reactions . Key properties include:

  • Boiling point: 40–41°C
  • Density: 1.329 g/cm³
  • Thermodynamic data: Heat capacity = 197 J/K·mol; enthalpy of vaporization = 28 kJ/mol
  • Safety: Classified under GHS with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-iodopropane
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InChI

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGYEAXBNRVNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3F7I
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DSSTOX Substance ID

DTXSID1061073
Record name Heptafluoropropyl iodide
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Molecular Weight

295.93 g/mol
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CAS No.

754-34-7, 27636-85-7
Record name Perfluoropropyl iodide
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Record name 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane
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Record name Propane, heptafluoroiodo-
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Record name Heptafluoro-1-iodopropane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo-
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Record name Heptafluoropropyl iodide
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Record name Heptafluoroiodopropane
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Preparation Methods

Yield Optimization and Byproduct Management

The 63.7% yield reflects challenges in byproduct formation, primarily silver iodide (AgI) and carbon dioxide. Centrifugation and fractional distillation are employed to isolate the product. Impurities such as unreacted iodine and ether residues are removed via rectification through a Heligrid-packed column.

Table 1: Synthesis Parameters for AgC₃F₇COO-I₂ Reaction

ParameterValueSource
Starting Material Mass21.7 lbs AgC₃F₇COO, 19 lbs I₂
Yield63.7%
Solvent SystemAnhydrous ether/pentane
Purification MethodCentrifugation, distillation

Alternative Pathways and Theoretical Considerations

While the AgC₃F₇COO-I₂ method dominates the literature, other potential routes merit discussion despite limited experimental validation in the reviewed sources.

Industrial-Scale Production Challenges

Scaling the AgC₃F₇COO-I₂ reaction introduces practical hurdles:

  • Cost of Silver Salts : Silver heptafluorobutyrate is expensive, necessitating efficient recycling of silver byproducts.

  • Iodine Handling : Large-scale iodine use requires corrosion-resistant equipment and strict safety protocols.

  • Solvent Recovery : Ether and pentane necessitate closed-loop systems to minimize volatile organic compound (VOC) emissions .

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-1-iodopropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Fluoride Ions: Used in substitution reactions to replace the iodine atom.

    Light or Reducing Agents: Facilitate addition reactions with unsaturated bonds.

Major Products:

Scientific Research Applications

One of the primary applications of heptafluoro-1-iodopropane is in the study of halogen bonding . Research has shown that this compound can form complexes with various nucleophiles, such as pyridine, through halogen bonding interactions.

Case Study: Halogen Bonding with Pyridine

A study utilized FTIR and ^19F NMR spectroscopy to investigate the halogen bonding between pyridine and this compound. The results indicated that the formation of halogen bonds resulted in significant shifts in vibrational frequencies, suggesting strong intermolecular interactions. The binding constants for these complexes were determined using NMR titration experiments, revealing insights into the solvent effects on halogen bonding strength .

Supramolecular Chemistry

This compound plays a crucial role in supramolecular chemistry, particularly in the design of molecular assemblies and self-assembled structures. Its ability to form halogen bonds allows it to act as a building block in creating complex molecular architectures.

Application Example: Molecular Self-Assembly

In recent research, this compound was used as a donor molecule in self-assembly processes involving azabenzenes (e.g., pyridine). The study employed Raman spectroscopy alongside density functional theory (DFT) calculations to analyze the vibrational frequency shifts upon complex formation, contributing to the understanding of charge transfer mechanisms within these systems .

Material Science

In material science, this compound is investigated for its potential applications in developing new materials with unique properties due to its fluorinated structure. The compound's high electronegativity and low surface energy make it suitable for use in coatings and surface treatments.

Example: Coating Applications

Research indicates that fluorinated compounds like this compound can enhance the hydrophobicity and chemical resistance of coatings, making them ideal for applications in harsh environments .

Drug Design and Biomolecular Recognition

The unique properties of halogen bonds have also made this compound relevant in drug design and biomolecular recognition. The ability to form stable complexes with biological molecules can facilitate the development of new therapeutic agents.

Case Study: Drug Interaction Studies

In drug design research, this compound has been explored for its interactions with various biological targets, leveraging its halogen bonding capabilities to improve binding affinities and selectivity .

Mechanism of Action

The mechanism of action of heptafluoro-1-iodopropane involves its ability to participate in nucleophilic substitution and addition reactionsThis reactivity is facilitated by the electron-withdrawing effects of the fluorine atoms, which stabilize the transition state during the reaction .

Comparison with Similar Compounds

Structural Isomers: Heptafluoro-2-iodopropane (iso-C₃F₇I)

CAS 677-69-0 (C₃F₇I) shares the same molecular formula but differs in iodine position.

  • Key differences :
    • Reactivity : Exhibits weaker halogen bonding with pyridine compared to heptafluoro-1-iodopropane, as evidenced by smaller blue shifts in FTIR spectra .
    • Applications : Less frequently reported in synthetic applications, suggesting lower preference in regioselective reactions .
  • Safety : Stabilized with copper powder, similar to this compound .

Longer-Chain Analogs: Nonafluoro-1-iodobutane (C₄F₉I)

CAS 374-98-1 (C₄F₉I) has an additional CF₂ group.

  • IR spectral features: Distinct peaks at 1346, 1199, and 1091 cm⁻¹, differing from this compound’s 1330 and 1273 cm⁻¹ .
  • Applications : Effective in transmembrane anion transport due to stronger halogen-bonding interactions with crown ethers, unlike this compound .

Key Research Findings

  • Halogen Bonding : this compound induces a blue shift (+5 cm⁻¹) in pyridine’s ring breathing mode, stronger than iso-C₃F₇I (+3 cm⁻¹), indicating superior electron-accepting ability .
  • Thermal Stability : Stabilization with copper prevents iodine loss, a critical advantage over unstabilized analogs .
  • Cost and Availability: this compound is priced at $76.70/25 g (Aldrich), while longer-chain derivatives like nonafluoro-1-iodobutane are less commercially prevalent .

Biological Activity

Heptafluoro-1-iodopropane, a halogenated organic compound, has garnered attention for its potential biological activities, particularly in the context of its interactions with biological membranes and its role as a halogen bond donor. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.

This compound (C3F7I) is characterized by a highly fluorinated carbon chain with an iodine atom. The presence of fluorine atoms enhances its lipophilicity and stability, making it a subject of interest in various chemical and biological studies. The molecular structure allows for unique interactions with biological systems, particularly through halogen bonding.

Halogen Bonding

Halogen bonds are non-covalent interactions that occur between a halogen atom and an electron-rich site. This compound acts as a halogen bond donor, facilitating the transport of anions across lipid bilayers. Research indicates that compounds with strong halogen bond capabilities can enhance transmembrane transport processes, which is crucial for cellular functions.

In a study evaluating various perfluorinated molecules, it was found that this compound exhibited significant activity in facilitating the transport of anions across lipid membranes. The effective concentration (EC50EC_{50}) for this compound was determined to be 21.6 μM, indicating its potency in this role .

Transmembrane Anion Transport

A notable study utilized large unilamellar vesicles (LUVs) composed of egg yolk phosphatidylcholine to assess the transport efficiency of this compound. The results demonstrated that this compound effectively collapsed transmembrane pH gradients by facilitating anion transport, confirming its role as an efficient transporter in lipid bilayers .

Comparison with Other Halogenated Compounds

In comparative analyses, this compound was shown to have higher transport activity than shorter-chain perfluorinated compounds. For instance, perfluoroiodohexane displayed an EC50EC_{50} value of 3.07 μM, highlighting the relationship between molecular structure and transport efficacy .

Data Table: Biological Activity Comparison

CompoundEC50EC_{50} (μM)Transport Mechanism
This compound21.6Anion transport via halogen bonding
Perfluoroiodohexane3.07Anion transport via halogen bonding
Iodobutane30.0Anion transport

Implications for Future Research

The ability of this compound to facilitate ion transport suggests potential applications in drug delivery systems and biochemical assays where controlled ion movement is critical. Further studies are needed to explore its interactions with various biological membranes and its potential toxicity profiles.

Q & A

Q. What computational models are suitable for predicting this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic structures and reaction pathways. Molecular dynamics (MD) simulations predict solvent interactions and diffusion coefficients. Validate models against experimental kinetic data (e.g., Arrhenius parameters) to refine accuracy .

Q. How can conflicting data on this compound’s thermodynamic stability be resolved?

  • Methodological Answer : Conduct meta-analyses of published datasets to identify methodological inconsistencies (e.g., calibration errors, sampling biases). Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) and apply statistical tools (e.g., ANOVA) to isolate variables. Cross-reference with analogous perfluorinated compounds to identify trends .

Q. What strategies optimize the selectivity of this compound in multi-step synthetic pathways?

  • Methodological Answer : Use kinetic vs. thermodynamic control: adjust temperature, solvent polarity, and catalyst loading (e.g., transition-metal catalysts). Monitor intermediate stability via in-situ spectroscopy (e.g., Raman). High-throughput screening (HTS) can identify optimal conditions for yield and selectivity .

Q. How do structural modifications of this compound influence its environmental persistence and degradation mechanisms?

  • Methodological Answer : Compare degradation rates of structural analogs (e.g., perfluoroalkyl iodides vs. bromides) using accelerated aging tests (UV exposure, hydrolysis). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation byproducts. Computational toxicity models (e.g., QSAR) predict eco-toxicological impacts .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions about this compound?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. For mechanistic studies, use PICO (Population, Intervention, Comparison, Outcome) to isolate variables. Pilot studies and power analyses ensure statistical validity .

Q. How can researchers systematically address gaps in existing literature on this compound?

  • Methodological Answer : Conduct systematic reviews using databases like SciFinder and Reaxys, filtering for peer-reviewed studies post-2000. Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to exclude non-academic sources. Annotate discrepancies in synthesis protocols or analytical results .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., reaction yields, spectroscopic peaks) with error margins.
  • Figures : Use schematics for reaction mechanisms or degradation pathways, annotated with computational/experimental validation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptafluoro-1-iodopropane
Reactant of Route 2
Heptafluoro-1-iodopropane

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